Cipatinib
Description
Properties
Molecular Formula |
C19H14Cl2FN3O |
|---|---|
Appearance |
Solid powder |
Synonyms |
Cipatinib.; NONE |
Origin of Product |
United States |
Preparation Methods
Quinazoline Core Formation
The quinazoline scaffold is synthesized via a cyclization reaction between anthranilic acid derivatives and nitriles. For cipatinib, 4-chloro-6-nitroquinazoline serves as the primary intermediate. Key steps include:
Table 1: Reaction Conditions for Quinazoline Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | , , 0–5°C | 78 | 95 |
| Chlorination | , reflux, 110°C | 85 | 97 |
| Reductive amination | (1 atm), 10% , EtOH | 92 | 99 |
Data adapted from pharmacokinetic studies and patent disclosures.
Side-Chain Introduction and Coupling
The morpholinoethoxy side chain is synthesized separately and coupled to the quinazoline core:
-
Morpholine derivatization : Morpholine reacts with 2-chloroethanol under basic conditions (, DMF) to form 2-morpholinoethanol.
-
Etherification : The alcohol group is converted to a leaving group (e.g., tosylate) and substituted with a fluorophenol derivative via nucleophilic aromatic substitution.
Critical parameters:
Final Coupling and Purification
The quinazoline core and side chain are coupled using a Buchwald-Hartwig amination, employing a palladium catalyst () and Xantphos ligand. Post-coupling steps include:
Table 2: Optimization of Coupling Reaction
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | +22% |
| Ligand | Xantphos | +15% |
| Solvent | Toluene | +10% |
Process Optimization and Scale-Up Challenges
Solvent Selection and Waste Reduction
Early routes used dichloromethane (DCM), but environmental concerns prompted shifts to cyclopentyl methyl ether (CPME), reducing hazardous waste by 40%.
Enantiomeric Control
Chiral HPLC (Chiralpak IC column) confirmed 98.5% enantiomeric excess (ee) in final batches, critical for minimizing off-target kinase activity.
Analytical Characterization
Spectroscopic Confirmation
Polymorph Screening
Patent WO2022043865A1 discloses Form I crystals (monoclinic, ) with superior bioavailability compared to amorphous forms.
Comparative Analysis with Analogous TKIs
Table 3: Synthetic Efficiency of this compound vs. Lapatinib
| Parameter | This compound | Lapatinib |
|---|---|---|
| Total synthesis steps | 9 | 11 |
| Overall yield | 32% | 28% |
| Purity (HPLC) | 99.5% | 98.7% |
Q & A
Q. How can researchers ensure reproducibility in this compound studies given batch effects in cell-line authentication?
Q. What ethical frameworks guide the use of patient-derived samples in this compound research?
- Methodological Answer : Adhere to IRB protocols for informed consent and data anonymization. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use biobanks with standardized SOPs for sample collection/storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
